1,1-Bis(bromomethyl)cyclopentane

Description

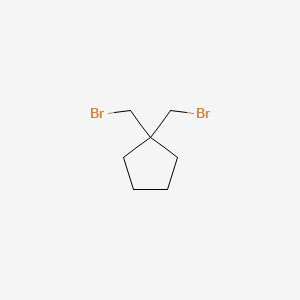

Structure

2D Structure

Properties

IUPAC Name |

1,1-bis(bromomethyl)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2/c8-5-7(6-9)3-1-2-4-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHACFZDNHHZUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505726 | |

| Record name | 1,1-Bis(bromomethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68499-28-5 | |

| Record name | 1,1-Bis(bromomethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental properties of 1,1-bis(bromomethyl)cyclopentane are crucial for its handling and application in synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 68499-28-5 |

| Molecular Formula | C₇H₁₂Br₂ |

| Molecular Weight | 255.98 g/mol beilstein-journals.org |

| Appearance | (Not specified in available results) |

| Melting Point | (Not specified in available results) |

| Boiling Point | (Not specified in available results) |

| Density | (Not specified in available results) |

| Solubility | (Not specified in available results) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the bromomethyl groups (CH₂Br) and the methylene protons of the cyclopentane (B165970) ring. |

| ¹³C NMR | Resonances for the quaternary carbon of the cyclopentane ring, the methylene carbons of the bromomethyl groups, and the other methylene carbons of the cyclopentane ring. |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for the alkyl groups, and a prominent C-Br stretching absorption. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Reaction Chemistry and Mechanistic Investigations of 1,1 Bis Bromomethyl Cyclopentane

Nucleophilic Substitution Reactions

The presence of two primary alkyl bromide functionalities makes 1,1-Bis(bromomethyl)cyclopentane an excellent substrate for nucleophilic substitution reactions. These reactions can be controlled to achieve either selective monosubstitution or double substitution, leading to a range of valuable products.

Monosubstitution and Selective Functionalization

Double Nucleophilic Substitution for Cyclization and Spiro Compound Formation

The twin electrophilic centers of this compound make it an ideal precursor for the synthesis of spirocyclic compounds through double nucleophilic substitution reactions with binucleophiles. This approach involves the simultaneous or sequential reaction of both bromomethyl groups with a single reagent containing two nucleophilic sites, leading to the formation of a new ring system spiro-fused to the cyclopentane (B165970) core.

While the synthesis of spiro[2.4]heptane derivatives is a known transformation in organic chemistry, specific examples starting from this compound are not prominently featured in the available scientific literature. In principle, the reaction of this compound with a suitable two-carbon nucleophile could lead to the formation of the spiro[2.4]heptane skeleton.

The versatility of this compound as a building block extends to the potential construction of a variety of other polycyclic and fused ring systems. Reaction with different dinucleophiles can lead to the formation of diverse heterocyclic and carbocyclic spiro compounds. For instance, reaction with primary amines or diamines could yield diazaspiro compounds, while reaction with sodium sulfide (B99878) could produce thiaspirocycles.

Table 1: Potential Spirocyclic Systems from this compound

| Dinucleophile | Potential Spirocyclic Product |

| Malonic Ester | Spiro[4.5]decane-1,3-dione derivative |

| 1,3-Propanedithiol | 2,4-Dithiaspiro[5.5]undecane |

| Ethylenediamine | 2,4-Diazaspiro[5.5]undecane |

| Sodium Sulfide | 2-Thiaspiro[4.5]decane |

This table represents theoretical products based on known chemical reactions, as specific literature for these reactions with this compound is limited.

Organometallic Reactions and Carbon-Carbon Bond Formation

The carbon-bromine bonds in this compound can be utilized to form organometallic reagents, which are powerful tools for creating new carbon-carbon bonds.

Applications via Grignard Reagents

The reaction of this compound with magnesium metal would be expected to form a di-Grignard reagent. The formation of such a reagent would need to be carefully controlled to avoid intermolecular side reactions. Once formed, this organometallic species could react with various electrophiles to introduce two new carbon-based substituents. For example, reaction with carbon dioxide followed by an acidic workup would yield a dicarboxylic acid. chemistrysteps.comyoutube.comlibretexts.orgucalgary.ca The general mechanism for the reaction of a Grignard reagent with carbon dioxide involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbon of CO2. chemistrysteps.comyoutube.comlibretexts.orgucalgary.ca

Table 2: Potential Products from the Di-Grignard Reagent of this compound

| Electrophile | Potential Product |

| Carbon Dioxide | 1,1-Bis(carboxymethyl)cyclopentane |

| Formaldehyde | 1,1-Bis(2-hydroxyethyl)cyclopentane |

| Acetone | 1,1-Bis(2-hydroxy-2-methylpropyl)cyclopentane |

This table illustrates the expected products based on the general reactivity of Grignard reagents, as specific examples with the di-Grignard of this compound are not well-documented.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada, Stille-type approaches)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org The reactivity of the C-Br bonds in this compound makes it a suitable substrate for several types of these transformations.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. libretexts.orgyoutube.com While specific studies on this compound are not extensively detailed in the provided results, the general mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond. libretexts.org The reaction is known for its tolerance of various functional groups and is often carried out in the presence of a base. organic-chemistry.orgyonedalabs.com

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either nickel or palladium complexes. nrochemistry.com The general mechanism involves oxidative addition, transmetalation, and reductive elimination. nrochemistry.com Given the high reactivity of Grignard reagents, this method is effective for coupling with alkyl halides. Asymmetric versions of the Kumada coupling have been developed using chiral ligands, achieving high enantioselectivity in the formation of α-arylketones from α-bromoketones. scispace.com

Stille Coupling: The Stille reaction pairs an organotin compound with an organic halide. openochem.orgorganic-chemistry.orgwikipedia.org It is known for its broad scope and tolerance of many functional groups. openochem.orglibretexts.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. scribd.com The rate-determining step is often the transmetalation. wikipedia.orgscribd.com Carbonylative Stille couplings are also possible, where carbon monoxide is inserted to form a ketone. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Palladium complexes | Tolerant of many functional groups, requires a base. libretexts.orgorganic-chemistry.orgyonedalabs.com |

| Kumada | Organomagnesium (Grignard reagents) | Nickel or Palladium complexes | Highly reactive nucleophiles, suitable for alkyl halides. wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Stille | Organotin (Stannanes) | Palladium complexes | Broad scope, tolerant of functional groups, toxic tin reagents. openochem.orgorganic-chemistry.orgwikipedia.orglibretexts.org |

Elimination Reactions and Olefin Formation

The treatment of this compound and similar alkyl halides with a base can lead to elimination reactions, resulting in the formation of alkenes. chegg.com The specific pathway, either E1 or E2, is dependent on the reaction conditions, including the strength of the base and the solvent. bits-pilani.ac.inyoutube.com

In an E2 mechanism, a strong base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (bromine), in a concerted step where the leaving group departs and a double bond is formed. libretexts.org For cyclic systems, the stereochemistry of the reactants is crucial, with an anti-periplanar arrangement of the proton and the leaving group being strongly favored. bits-pilani.ac.inlibretexts.org

The E1 mechanism proceeds through a two-step process involving the initial formation of a carbocation intermediate, followed by deprotonation by a weak base to form the alkene. youtube.com This pathway is more common for tertiary and some secondary alkyl halides in the presence of a poor nucleophile and a protic solvent. bits-pilani.ac.in

For this compound, elimination reactions can potentially lead to the formation of various diene products, depending on which protons are abstracted and whether one or both bromomethyl groups react.

Rearrangement Reactions Facilitated by Geminal Bis(bromomethyl) Groups

The presence of the geminal bis(bromomethyl) groups can facilitate rearrangement reactions, particularly those involving carbocation intermediates. masterorganicchemistry.comwikipedia.org Under conditions that promote ionization of one of the C-Br bonds, a primary carbocation would be formed. Primary carbocations are generally unstable and prone to rearrangement to form more stable secondary or tertiary carbocations through 1,2-hydride or 1,2-alkyl shifts. msu.edu

In the case of this compound, the initial formation of a carbocation on one of the methyl groups could trigger a ring expansion of the cyclopentane ring to a more stable cyclohexyl cation. This type of rearrangement, known as a Wagner-Meerwein rearrangement, is driven by the relief of ring strain and the formation of a more stable carbocation. msu.edu The resulting rearranged carbocation can then be trapped by a nucleophile or undergo further elimination to yield a variety of products.

Radical Pathways and Their Synthetic Utility

Radical reactions offer an alternative pathway for the functionalization of this compound. The C-Br bonds can be homolytically cleaved using radical initiators (e.g., AIBN) or photochemically to generate carbon-centered radicals. These radicals can then participate in a variety of synthetic transformations. libretexts.orgyoutube.com

One common application of radical reactions involving alkyl halides is reductive dehalogenation, where the bromine atoms are replaced by hydrogen atoms using a radical chain reaction with a reagent like tributyltin hydride. libretexts.org The driving force for this reaction is the formation of a stronger C-H bond and a strong tin-halogen bond. libretexts.org

Furthermore, the generated radicals can add to multiple bonds, such as those in alkenes and alkynes, to form new carbon-carbon bonds. libretexts.org This allows for the construction of more complex molecular skeletons. For instance, intramolecular radical cyclization could potentially lead to the formation of bicyclic systems.

Applications of 1,1 Bis Bromomethyl Cyclopentane in Advanced Materials and Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The presence of two reactive carbon-bromine bonds makes 1,1-bis(bromomethyl)cyclopentane a valuable intermediate for synthesizing intricate organic molecules. These reactive sites allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of strained ring systems and analogs of naturally occurring compounds.

Synthesis of Bridged and Cage Compounds (e.g., Bicyclo[1.1.1]pentane derivatives)

Bridged and cage compounds are classes of molecules characterized by their three-dimensional, polycyclic structures. This compound can serve as a precursor for the synthesis of such complex frameworks. For instance, the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which are recognized as valuable motifs in drug design, can be approached using precursors with similar structural features. researchgate.net BCPs are considered bioisosteres of 1,4-disubstituted benzenes and have found broad applications in medicinal chemistry and drug discovery. nih.govtcichemicals.com The synthesis of these strained scaffolds often involves intramolecular cyclization reactions where the two bromomethyl groups of a precursor can react to form a new ring system.

A general strategy for creating bridged cyclopentanes involves rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes, showcasing a method to access a variety of saturated bridged cyclopentane (B165970) structures. nih.gov While not directly employing this compound, this highlights the interest in and methodologies for forming bridged cyclopentane systems. The synthesis of BCP derivatives has been advanced through methods like the reaction of alkyl iodides with [1.1.1]propellane, offering a scalable approach to functionalized BCPs. nih.govrsc.org

Precursor for Cyclopentanoid Natural Product Analogs

The cyclopentane core is a common structural motif in a wide array of natural products, many of which exhibit significant biological activity. nih.gov The synthesis of analogs of these cyclopentanoid natural products is a key area of research, aimed at understanding their structure-activity relationships and developing new therapeutic agents. This compound can be a starting material for creating analogs of such natural products. For example, the synthesis of pentenomycin, a cyclopentanoid antibiotic, involves the creation of a functionalized cyclopentane ring. rsc.org Synthetic strategies towards fully functionalized cyclopentanes often involve multi-step sequences, including cyclization reactions. oregonstate.edu

Integration into Polymer Science and Materials Chemistry

The difunctional nature of this compound makes it a suitable candidate for applications in polymer science, where it can act as a monomer or a cross-linking agent to create novel polymeric materials with specific properties.

Monomer for Polymerization Reactions

This compound can be utilized as a monomer in polymerization reactions. The two bromomethyl groups can participate in polycondensation or other polymerization processes to form linear or branched polymers. While specific examples of ring-opening metathesis polymerization (ROMP) with derivatives of this compound are not extensively detailed in the provided search results, the general principle of using difunctional monomers is well-established in polymer chemistry. For instance, other bis(bromomethyl) arenes have been used as monomers for polymer synthesis. chegg.com

Application as a Cross-linking Agent for Polymeric Networks

Cross-linking is a crucial process for modifying the properties of polymers, leading to the formation of three-dimensional networks with enhanced mechanical strength, thermal stability, and solvent resistance. The two reactive sites on this compound allow it to act as a cross-linking agent, connecting different polymer chains. This is analogous to how other bifunctional molecules are used to create cross-linked polymeric networks. nih.gov

Scaffold for Dendrimer and Supramolecular Assembly

The well-defined structure of this compound makes it an attractive scaffold for the construction of more complex, ordered molecular systems like dendrimers and supramolecular assemblies.

Dendrimers are highly branched, monodisperse macromolecules with a central core, branching units, and terminal functional groups. nsf.govcellmolbiol.org The cyclopentane ring of this compound can serve as the core from which dendritic wedges can be grown. The two bromomethyl groups provide the initial points for the iterative addition of branched monomers, leading to the formation of dendrimers with a cyclopentane core. researchgate.netnih.gov For instance, bromomethyl arenes have been derivatized to form the core of dendrimers. researchgate.net

In supramolecular chemistry, non-covalent interactions are utilized to assemble molecules into larger, organized structures. The specific geometry of this compound can direct the formation of well-defined supramolecular assemblies. For example, bis(indole)-based molecules have been shown to form double helix structures that can unwind and rewind in response to stimuli, creating supramolecular channels. nih.gov The cyclopentane scaffold can be incorporated into similar systems to influence the geometry and stability of the resulting supramolecular structures.

Precursor for Heteroatom-Containing Organic Compounds (e.g., organosilanes, organogermanes)

The geminal bis(bromomethyl) functionality of this compound makes it a valuable precursor for the synthesis of spirocyclic compounds containing heteroatoms. This structural motif is of significant interest in materials science and medicinal chemistry. The cyclopentane ring enforces a specific three-dimensional geometry, which can influence the properties of the resulting materials. The reactivity of the carbon-bromine bonds allows for the introduction of various heteroatoms, leading to diverse molecular architectures.

The primary application in this context is the formation of spiro[4.4]nonane systems, where the central carbon of the cyclopentane is also a member of a newly formed heterocyclic ring. These syntheses typically proceed through nucleophilic substitution reactions where a di-nucleophile replaces the two bromine atoms.

For the synthesis of organosilanes and organogermanes, this compound can be reacted with appropriate metalloid reagents. For instance, reaction with a di-Grignard reagent derived from a dichlorosilane (B8785471) or dichlorogermane, or with alkali metal salts of silanes or germanes, can lead to the formation of silaspiro[4.4]nonanes and germaspiro[4.4]nonanes. These reactions involve the formation of two new carbon-heteroatom bonds, constructing the spirocyclic framework. While specific literature detailing the synthesis of sila- and germaspiro[4.4]nonanes directly from this compound is not abundant, the general methodologies for creating spiro[4.4]nonane systems are well-established. rsc.orgcapes.gov.br

The general synthetic approach can be outlined as follows: this compound + M-R₂-M → Spiro-heterocycle + 2 MBr (where M is a metal like Li, Na, or MgX and R is Si or Ge)

The resulting spirocyclic organosilanes and organogermanes are of interest for their unique electronic and steric properties, which can be fine-tuned by modifying the substituents on the silicon or germanium atom. These compounds can serve as building blocks for more complex supramolecular structures or as monomers for polymerization, yielding materials with tailored thermal and mechanical properties.

Development as a Ligand or Ligand Precursor in Catalysis

The rigid cyclopentyl backbone of this compound makes it an attractive scaffold for the design of chelating ligands for transition metal catalysis. The fixed distance and orientation of the two bromomethyl groups can be exploited to create bidentate ligands with well-defined bite angles, a critical parameter in determining the selectivity and activity of a catalyst.

The most common approach involves the conversion of the bromomethyl groups into coordinating moieties, such as phosphines. The reaction of this compound with two equivalents of a secondary phosphine (B1218219) (e.g., diphenylphosphine) or a phosphide (B1233454) salt (e.g., lithium diphenylphosphide) would yield a bidentate diphosphine ligand. This type of ligand, often referred to as a P,P-type ligand, is widely used in various catalytic transformations.

A closely analogous synthesis has been reported for the preparation of water-soluble bis-phosphine ligands from 1,3-bis(bromomethyl)benzene, which were subsequently used to form binuclear molybdenum and platinum complexes. acs.org This highlights the utility of the bis(bromomethyl) functionality in generating effective bridging and chelating ligands. The resulting diphosphine ligand derived from this compound would form a six-membered chelate ring with a metal center, a common and stable arrangement in coordination chemistry.

Table 1: Potential Diphosphine Ligand Synthesis

| Reactant 1 | Reactant 2 | Product | Ligand Type |

|---|---|---|---|

| This compound | 2 eq. HP(C₆H₅)₂ | 1,1-Bis(diphenylphosphinomethyl)cyclopentane | Diphosphine |

| This compound | 2 eq. LiP(C₆H₅)₂ | 1,1-Bis(diphenylphosphinomethyl)cyclopentane | Diphosphine |

These diphosphine ligands are expected to be effective in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental tools in modern organic synthesis. nih.govrsc.orgyoutube.com The rigid cyclopentyl backbone can impart specific steric and electronic properties to the metal center, potentially leading to high catalytic activity and selectivity. For instance, bisphosphine ligands are known to be particularly effective for nickel-catalyzed C-N cross-coupling reactions. nih.gov The development of such ligands based on the this compound scaffold could lead to novel catalysts with unique reactivity profiles for the synthesis of fine chemicals and pharmaceuticals.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 1,1-Bis(bromomethyl)cyclopentane. Through a combination of one- and two-dimensional experiments, the chemical environment, connectivity, and spatial relationships of each atom in the molecule can be mapped out.

High-Resolution Proton (¹H) NMR Analysis

High-resolution ¹H NMR spectroscopy provides critical information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, the spectrum is characterized by distinct signals corresponding to the bromomethyl protons and the protons of the cyclopentane (B165970) ring.

Due to the molecule's symmetry, the protons on the cyclopentane ring exhibit a degree of equivalence. The two methylene (B1212753) groups adjacent to the quaternary carbon (C2 and C5 positions) are chemically equivalent, as are the two methylene groups further away (C3 and C4 positions). This results in a simplified spectrum.

The key signals observed are:

A singlet for the four protons of the two equivalent bromomethyl (-CH₂Br) groups. This signal typically appears in the downfield region, shifted by the electron-withdrawing effect of the adjacent bromine atom.

A multiplet for the four protons of the methylene groups at the C2 and C5 positions of the cyclopentane ring.

A multiplet for the four protons of the methylene groups at the C3 and C4 positions of the cyclopentane ring, typically appearing more upfield compared to the C2/C5 protons.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₂Br | ~3.5 | Singlet | 4H |

| Ring -CH ₂- (C2, C5) | ~1.8 | Multiplet | 4H |

| Ring -CH ₂- (C3, C4) | ~1.6 | Multiplet | 4H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and instrument frequency.

Carbon-13 (¹³C) NMR and DEPT Spectroscopy

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. Given the symmetry of this compound, the ¹³C NMR spectrum is expected to show four distinct signals.

The expected signals are:

A signal for the quaternary carbon (C1) of the cyclopentane ring, which is typically of lower intensity.

A signal for the two equivalent bromomethyl carbons (-C H₂Br).

A signal for the two equivalent methylene carbons at C2 and C5.

A signal for the two equivalent methylene carbons at C3 and C4.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, while quaternary carbons are absent. For this compound, DEPT-135 would confirm the presence of three types of methylene carbons and the absence of methyl or methine groups.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C 1 (Quaternary) | ~45-55 | Absent |

| -C H₂Br | ~40-50 | Negative |

| C 2, C 5 | ~35-45 | Negative |

| C 3, C 4 | ~20-30 | Negative |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are employed to establish definitive correlations between nuclei, confirming the structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, cross-peaks would be observed between the protons on adjacent carbons of the cyclopentane ring (e.g., between C2-H and C3-H), confirming their connectivity. No correlation would be seen for the isolated -CH₂Br protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the proton signal for the -CH₂Br groups to the corresponding carbon signal, and similarly for the CH₂ groups of the cyclopentane ring, confirming the C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). Key HMBC correlations would include the one between the protons of the -CH₂Br groups and the quaternary carbon (C1), providing definitive evidence for the geminal bis(bromomethyl) substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, regardless of their bonding. For a relatively rigid structure like this, NOESY can confirm the spatial relationships between the bromomethyl protons and the adjacent ring protons (C2/C5). The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing qualitative distance information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern that is a key signature in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₇H₁₂Br₂) is calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br). The presence of two bromine atoms (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) leads to a characteristic isotopic cluster for the molecular ion ([M]⁺, [M+H]⁺, etc.), with peaks at M, M+2, and M+4 in an approximate 1:2:1 intensity ratio. HRMS can confirm that the measured mass and isotopic distribution match the theoretical values for C₇H₁₂Br₂, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Adduct | Calculated m/z (Monoisotopic) |

| [C₇H₁₂Br₂]⁺ | [M]⁺ | 253.93058 |

| [C₇H₁₃Br₂]⁺ | [M+H]⁺ | 254.93840 |

| [C₇H₁₂Br₂Na]⁺ | [M+Na]⁺ | 276.91979 |

Source: PubChemLite, predicted values.

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) Mass Spectrometry

Both ESI and FAB are soft ionization techniques used to generate gas-phase ions from the analyte with minimal fragmentation, making them ideal for determining the molecular weight.

Electrospray Ionization (ESI): ESI is a very common technique for analyzing polar to moderately polar compounds. In positive-ion mode ESI-MS, this compound would likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The characteristic 1:2:1 isotopic pattern from the two bromine atoms would be clearly visible for these adducts.

Fast Atom Bombardment (FAB): FAB is another soft ionization technique where the sample is mixed in a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). This process desorbs and ionizes the analyte, typically forming protonated molecules ([M+H]⁺) in the positive-ion mode. FAB-MS of this compound would be expected to produce a strong signal for the [M+H]⁺ ion, again showing the distinct isotopic signature of the two bromine atoms, thus confirming the molecular weight of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

The analysis of the IR and Raman spectra of "this compound" is aided by computational approaches, such as ab initio calculations and Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. nih.gov These theoretical calculations help in the assignment of complex vibrational modes and in understanding the conformational landscape of the molecule. nih.gov The cyclopentane ring can adopt various conformations, such as envelope and twist forms, and vibrational spectroscopy can help identify the predominant conformer. researchgate.net

The key vibrational modes for "this compound" are associated with the cyclopentane ring, the C-Br bonds, and the CH₂ groups. The C-H stretching vibrations of the cyclopentane ring and the bromomethyl groups are typically observed in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex series of absorptions that are unique to the molecule's structure. su.se This region includes C-C stretching, CH₂ bending (scissoring, wagging, twisting, and rocking), and C-Br stretching vibrations.

The C-Br stretching vibrations are particularly important for confirming the presence of the bromomethyl groups. These vibrations typically appear in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. Due to the presence of two C-Br bonds, both symmetric and asymmetric stretching modes are expected. The polar nature of the C-Br bond suggests that these modes will be strong in the IR spectrum, while they are also expected to be observable in the Raman spectrum. rsc.org

A detailed vibrational analysis involves comparing the experimental IR and Raman spectra with theoretically predicted spectra for different possible conformers. researchgate.net This comparison allows for a confident assignment of the observed vibrational bands and a determination of the molecule's stable conformation in the gas, liquid, or solid phase. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H Stretch (Cyclopentane & CH₂) | 2850 - 3000 | IR, Raman |

| CH₂ Scissoring | 1450 - 1470 | IR, Raman |

| Cyclopentane Ring Vibrations | 800 - 1200 | IR, Raman |

| C-Br Stretch (Asymmetric) | 650 - 700 | IR |

| C-Br Stretch (Symmetric) | 550 - 600 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

For a molecule like "this compound", a single-crystal X-ray diffraction study would reveal the conformation of the cyclopentane ring, which is typically non-planar. mdpi.com The analysis would also precisely determine the spatial relationship between the two bromomethyl groups attached to the quaternary carbon atom. This includes the C-C-Br bond angles and the torsion angles that define the orientation of these groups relative to the ring.

The crystallographic data would also provide insights into the intermolecular interactions present in the crystal lattice. These interactions, such as van der Waals forces and potential halogen bonding (Br···Br or Br···H interactions), govern the packing of the molecules in the solid state.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-C (ring) Bond Length | ~1.54 Å |

| C-C(CH₂Br) Bond Length | ~1.55 Å |

| C-Br Bond Length | ~1.94 Å |

| C-C-C (ring) Angle | ~104-106° |

| Br-C-C-Br Torsion Angle | Varies with conformation |

Advanced Spectroscopic Methods in Reaction Monitoring and Kinetic Studies

Advanced spectroscopic techniques are invaluable for monitoring the progress of chemical reactions involving "this compound" in real-time and for conducting detailed kinetic studies. mdpi.com These methods allow for the in-situ tracking of reactant consumption and product formation, providing crucial information about reaction mechanisms and rates.

Raman Spectroscopy: This technique is particularly well-suited for reaction monitoring due to its non-destructive nature and the fact that water is a weak Raman scatterer, making it ideal for aqueous reaction media. semanticscholar.org For reactions involving "this compound", the characteristic Raman bands of the C-Br bonds can be monitored to follow the progress of substitution or elimination reactions. The appearance of new bands corresponding to the products can also be tracked simultaneously. rsc.org

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring reactions in solution. By immersing an ATR probe into the reaction mixture, spectra can be recorded at regular intervals. The decrease in the intensity of vibrational bands specific to "this compound" and the increase in bands corresponding to the product(s) can be used to generate kinetic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always considered an "in-situ" technique in the same way as vibrational spectroscopy, NMR can be used for reaction monitoring, especially with the use of flow-NMR setups. ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture over time, allowing for the identification of intermediates and byproducts.

The data obtained from these advanced spectroscopic methods can be used to determine reaction orders, rate constants, and activation energies. This kinetic information is essential for optimizing reaction conditions and for gaining a deeper understanding of the underlying reaction mechanism.

Table 3: Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages |

| Raman Spectroscopy | Real-time concentration changes of reactants and products. | Non-destructive, insensitive to water, provides fingerprint information. |

| ATR-FTIR Spectroscopy | In-situ monitoring of functional group transformations. | Real-time data, suitable for a wide range of reactions. |

| NMR Spectroscopy | Detailed structural information on all species in solution. | High resolution, allows for identification of intermediates. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

There is a notable absence of published studies detailing the optimized molecular geometry and conformational landscape of 1,1-bis(bromomethyl)cyclopentane using quantum chemical methods. The cyclopentane (B165970) ring is known for its flexible nature, adopting various puckered conformations such as the envelope and twist forms to alleviate ring strain. The presence of two bulky bromomethyl substituents at a single carbon atom would significantly influence the conformational preferences and the energetic barriers between different conformers.

Future computational work, likely employing Density Functional Theory (DFT), could elucidate the most stable conformations of this compound. Such studies would typically involve geometry optimizations and frequency calculations to confirm the nature of the stationary points on the potential energy surface. The results would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Geometrical Parameters for the Most Stable Conformer of this compound (Data Not Currently Available)

| Parameter | Value (Å or °) |

| C-C (ring) | Data not available |

| C-C (exocyclic) | Data not available |

| C-Br | Data not available |

| C-H | Data not available |

| ∠C-C-C (ring) | Data not available |

| ∠Br-C-C | Data not available |

| Dihedral Angle (puckering) | Data not available |

Mechanistic Elucidation of Reactions via Computational Modeling

The structure of this compound suggests its utility in the synthesis of spiro compounds through reactions with nucleophiles. However, no computational studies appear to have been conducted to model the mechanisms of these reactions.

Computational modeling could be instrumental in understanding the reaction pathways, identifying transition states, and calculating activation energies for reactions such as the formation of spiro-ethers, -amines, or -thioethers. For instance, modeling the reaction with a bidentate nucleophile would clarify whether the reaction proceeds via a concerted or a stepwise mechanism and would help in predicting the feasibility and outcome of such synthetic routes.

Prediction of Spectroscopic Parameters from First Principles

While experimental spectroscopic data for this compound may exist, there are no available first-principles predictions of its spectroscopic parameters in the scientific literature. Computational methods are powerful tools for predicting NMR chemical shifts, infrared vibrational frequencies, and other spectroscopic data.

By calculating these parameters for the lowest energy conformers, a direct comparison with experimental spectra could be made, aiding in the structural confirmation and interpretation of experimental results. For example, calculated 1H and 13C NMR chemical shifts could help in the assignment of peaks in the experimental spectrum, while calculated IR frequencies could be matched with the experimental vibrational bands.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Data Not Currently Available)

| Spectrum | Peak/Shift | Predicted Value |

| ¹H NMR | δ (ppm) | Data not available |

| ¹³C NMR | δ (ppm) | Data not available |

| IR | ν (cm⁻¹) | Data not available |

Analysis of Electronic Structure and Reactivity Descriptors

An analysis of the electronic structure of this compound through computational means is currently lacking in the literature. Such an analysis would involve the calculation of various reactivity descriptors derived from conceptual DFT.

These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the Fukui function, would provide quantitative measures of the molecule's reactivity. For example, the distribution of the LUMO would indicate the most probable sites for nucleophilic attack, which are expected to be the carbon atoms of the bromomethyl groups.

Table 3: Hypothetical Electronic Structure and Reactivity Descriptors for this compound (Data Not Currently Available)

| Descriptor | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, offer a critical framework for the future synthesis and application of 1,1-bis(bromomethyl)cyclopentane. springernature.com Current synthetic routes to gem-dihalides often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign methodologies.

Key areas for advancement include:

Atom-Economical Synthetic Routes: Exploration of catalytic methods that maximize the incorporation of all starting material atoms into the final product. springernature.com This could involve the development of novel catalysts for the direct functionalization of cyclopentane (B165970) derivatives, minimizing the use of protecting groups and reducing the number of synthetic steps.

Use of Greener Solvents and Reagents: Investigation into the use of safer, renewable, or recyclable solvents in the synthesis and subsequent reactions of this compound. Replacing hazardous brominating agents with greener alternatives is another crucial research avenue.

Energy Efficiency: Investigating alternative energy sources, such as microwave or ultrasonic irradiation, to drive the synthesis and transformations of this compound, potentially leading to shorter reaction times and reduced energy consumption. springernature.com

By embracing these green chemistry principles, the synthesis and utilization of this compound can be made more sustainable, aligning with the growing demand for environmentally responsible chemical manufacturing.

Exploration of Unprecedented Reactivity Patterns and Synthetic Transformations

The gem-dibromomethyl arrangement in this compound provides a unique platform for exploring novel chemical transformations, particularly in the synthesis of spirocyclic systems. Spirocycles, molecules containing two rings connected by a single common atom, are of significant interest due to their presence in numerous natural products and their unique three-dimensional structures. wikipedia.org

Future research in this area could focus on:

Novel Spirocycle Synthesis: The reaction of this compound with a variety of dinucleophiles can lead to the formation of diverse spirocyclic compounds. wikipedia.org Investigating a broader range of nucleophiles and reaction conditions could unveil new classes of spirocycles with unique stereochemical and electronic properties. The synthesis of spiro[4.X] systems, where X represents the ring size formed from the dinucleophile, is a particularly promising avenue.

Cascade Reactions: Designing one-pot cascade reactions initiated by the reaction of this compound could lead to the rapid assembly of complex molecular architectures. These reactions, which involve multiple bond-forming events in a single operation, are highly efficient and atom-economical.

Polymerization Reactions: The difunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. Step-growth polymerization with various co-monomers could lead to the formation of polyesters, polyamides, or other functional polymers with a spirocyclic cyclopentane unit in the backbone. rsc.org These polymers may exhibit unique thermal and mechanical properties.

The exploration of these novel reactivity patterns will not only expand the synthetic chemist's toolbox but also provide access to a wide array of new molecules with potential applications in various fields.

Integration into Novel Functional Materials and Smart Systems

The unique structural features of molecules derived from this compound, particularly spiro-polymers, make them attractive candidates for the development of advanced functional materials and smart systems. springernature.com

Emerging research avenues include:

Photoresponsive Materials: Spiro-compounds, such as spiropyrans and spirooxazines, are known for their photochromic properties, meaning they can reversibly change their structure and color upon exposure to light. nih.gov Incorporating the spiro-cyclopentane motif derived from this compound into polymer backbones could lead to the development of novel photoresponsive materials for applications in optical data storage, smart windows, and sensors. springernature.comnih.gov

Porous Organic Polymers (POPs): The rigid and three-dimensional nature of spiro-compounds can be exploited to create porous organic polymers with high surface areas. acs.org These materials have potential applications in gas storage and separation. The synthesis of POPs using monomers derived from this compound could lead to materials with tailored pore sizes and functionalities.

Polymers with Enhanced Thermal and Mechanical Properties: The introduction of spirocyclic units into polymer chains can significantly impact their physical properties. The rigid spiro-center can enhance the thermal stability and glass transition temperature of polymers, making them suitable for high-performance applications.

The integration of this compound-derived structures into functional materials is a promising area of research with the potential to generate materials with novel and tunable properties.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The versatility of this compound as a chemical building block opens up opportunities for interdisciplinary research, bridging organic chemistry with materials science, medicinal chemistry, and computational science.

Potential areas of interdisciplinary collaboration include:

Medicinal Chemistry: Spirocyclic scaffolds are found in a variety of biologically active natural products and have been explored as pharmacophores in drug discovery. nih.gov The synthesis of novel spirocycles from this compound could provide a library of compounds for screening against various biological targets. For instance, spiro-oxindoles have shown promise in medicinal chemistry. acs.org

Materials Science: The development of novel polymers and materials from this compound will require close collaboration with materials scientists to characterize their physical and chemical properties and to explore their potential applications in areas such as electronics, optics, and separation technologies. mdpi.com For example, spiro-compounds are being investigated for use in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

Computational Chemistry: Density functional theory (DFT) calculations and other computational methods can be employed to predict the reactivity of this compound, elucidate reaction mechanisms, and guide the design of new synthetic targets and materials. acs.org This synergy between experimental and computational chemistry can accelerate the discovery and development of new applications for this compound.

By fostering collaborations across different scientific disciplines, the full potential of this compound as a versatile chemical building block can be realized, leading to advancements in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Bis(bromomethyl)cyclopentane, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via radical bromination of 1,1-dimethylcyclopentane using N-bromosuccinimide (NBS) under UV light. Key parameters include:

- Solvent : Use non-polar solvents (e.g., CCl₄) to stabilize radical intermediates.

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Work-up : Quench with Na₂S₂O₃ to remove excess bromine, followed by extraction with dichloromethane.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:2.2 ratio of starting material to NBS).

- Table : Comparison of Bromination Methods

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NBS | CCl₄ | 70 | 78 | 95 |

| Br₂ | CH₂Cl₂ | 40 | 45 | 80 |

Q. Which purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer :

- Column Chromatography : Use silica gel (200–300 mesh) with hexane/ethyl acetate (95:5) to separate dibrominated products from mono-brominated byproducts.

- Crystallization : Recrystallize from ethanol at −20°C for high-purity crystals (mp 56–58°C).

- Storage : Store in amber vials at 2–8°C under inert gas to prevent degradation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Expect two doublets for CH₂Br groups (δ 3.4–3.6 ppm, J = 10 Hz) and cyclopentane protons (δ 1.6–2.1 ppm).

- ¹³C NMR : Peaks at δ 35 ppm (cyclopentane carbons) and δ 32 ppm (C-Br).

- IR : Strong C-Br stretch at 550–600 cm⁻¹.

- Mass Spec : Molecular ion peak at m/z 242 (M⁺, 79Br/81Br isotopic pattern).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite.

- Waste Disposal : Collect in halogenated waste containers for incineration.

- Reference : OSHA/NIOSH guidelines for brominated compounds .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in ring-opening reactions?

- Methodological Answer :

- Kinetic Studies : Use DFT calculations (B3LYP/6-31G*) to model transition states. The cyclopentane ring strain (≈5 kcal/mol lower than cyclopropane) favors nucleophilic attack at the less hindered bromomethyl group.

- Isotopic Labeling : Synthesize deuterated analogs to track bond cleavage via mass spectrometry.

- Table : Computed Activation Energies for Ring-Opening Pathways

| Pathway | ΔG‡ (kcal/mol) |

|---|---|

| SN2 at primary Br | 18.3 |

| SN2 at secondary Br | 22.7 |

Q. How can researchers resolve contradictions in reported bromination efficiencies for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Compare literature data using standardized metrics (e.g., turnover frequency, TOF).

- Controlled Replication : Reproduce experiments with identical reagents (e.g., NBS from the same supplier) and GC-MS quantification.

- Reference : Systematic review methodologies from NIOSH .

Q. What polymerization techniques utilize this compound as a crosslinker?

- Methodological Answer :

- Step-Growth Polymerization : React with diols (e.g., 1,4-butanediol) to form polyethers.

- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition for functionalized polymers.

- Table : Polymer Properties with Crosslinker Variations

| Crosslinker | Tg (°C) | Tensile Strength (MPa) |

|---|---|---|

| This compound | 120 | 45 |

| 1,4-Dibromobutane | 90 | 30 |

Q. How do steric effects influence the reactivity of this compound in supramolecular chemistry?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to analyze Br···π interactions.

- Hammett Studies : Compare reaction rates with para-substituted aryl Grignard reagents.

- Reference : Stereochemical analysis of brominated binaphthalenes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.